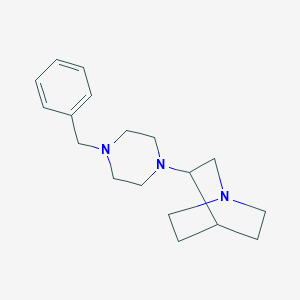

3-(4-benzyl-1-piperazinyl)quinuclidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-azabicyclo[2.2.2]octane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3/c1-2-4-16(5-3-1)14-20-10-12-21(13-11-20)18-15-19-8-6-17(18)7-9-19/h1-5,17-18H,6-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYORXOOKHTUITD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 4 Benzyl 1 Piperazinyl Quinuclidine

Retrosynthetic Analysis of the 3-(4-Benzyl-1-piperazinyl)quinuclidine Core Structure

A retrosynthetic analysis of this compound suggests several potential disconnections to simplify the target molecule into readily available starting materials. The most logical disconnection is at the C-N bond between the quinuclidine (B89598) ring and the piperazine (B1678402) nitrogen. This leads to two key synthons: a 3-substituted quinuclidine electrophile (or its precursor) and N-benzylpiperazine as the nucleophile.

Alternatively, a disconnection at the benzyl (B1604629) C-N bond of the piperazine ring would yield 3-(1-piperazinyl)quinuclidine and a benzyl halide. However, the former approach is generally more convergent and allows for the late-stage introduction of the piperazine moiety.

The quinuclidine core itself can be retrosynthetically disconnected via intramolecular cyclization of a suitably functionalized 4-substituted piperidine (B6355638). The piperazine ring is a common heterocyclic motif, and N-benzylpiperazine is commercially available or can be easily synthesized.

Classical and Contemporary Synthetic Routes to this compound

While a specific, documented synthesis for this compound is not readily found in the literature, its synthesis can be envisioned through several plausible routes based on established organic reactions.

Multi-Step Synthesis Pathways and Optimization

Two primary strategies can be proposed for the synthesis of the target molecule:

Strategy 1: Reductive Amination

A highly plausible route involves the reductive amination of 3-quinuclidinone with N-benzylpiperazine. stackexchange.comscienceinfo.com This one-pot reaction would involve the initial formation of an enamine from the ketone and the secondary amine, followed by in-situ reduction to the desired tertiary amine.

The key starting material, 3-quinuclidinone, can be synthesized from piperidine derivatives through multi-step sequences involving Dieckmann condensation or related cyclization strategies. N-benzylpiperazine is readily prepared by the mono-N-alkylation of piperazine with benzyl chloride. europa.eu

Optimization of this pathway would involve screening various reducing agents, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, and optimizing the reaction conditions (solvent, temperature, and pH) to maximize the yield and minimize side products.

Strategy 2: Nucleophilic Substitution

An alternative pathway involves the nucleophilic substitution of a suitable leaving group at the 3-position of the quinuclidine ring with N-benzylpiperazine. This would typically involve the conversion of 3-quinuclidinol to a 3-halo- or 3-tosyloxyquinuclidine derivative. 3-Quinuclidinol can be obtained by the reduction of 3-quinuclidinone.

The subsequent SN2 reaction with N-benzylpiperazine would afford the target compound. ucalgary.calibretexts.org Optimization would focus on the choice of the leaving group, the reaction solvent, and the temperature to favor the substitution reaction and suppress potential elimination side reactions.

A summary of potential synthetic precursors and intermediates is presented in the table below.

| Precursor/Intermediate | Synthetic Role |

| 3-Quinuclidinone | Key intermediate for both reductive amination and nucleophilic substitution routes. |

| N-Benzylpiperazine | Nucleophilic partner in both proposed synthetic strategies. |

| 3-Haloquinuclidine | Electrophilic partner in the nucleophilic substitution pathway. |

| 3-Quinuclidinol | Precursor to 3-haloquinuclidine. |

Key Reaction Mechanisms in the Formation of the Quinuclidine and Piperazine Rings

Quinuclidine Ring Formation: The synthesis of the quinuclidine (1-azabicyclo[2.2.2]octane) skeleton is a classic example of bicyclic ring system construction. A common approach involves an intramolecular cyclization of a 4-substituted piperidine derivative. For instance, the Dieckmann condensation of a piperidine bearing appropriate ester functionalities at the 1 and 4 positions can lead to a β-ketoester, which upon hydrolysis, decarboxylation, and reduction, yields the quinuclidine core. The mechanism involves the formation of an enolate followed by an intramolecular nucleophilic acyl substitution.

Piperazine Ring Formation: Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. Its synthesis often involves the reaction of ethylene diamine or its derivatives with a two-carbon electrophile, such as 1,2-dichloroethane. Another common method is the reduction of a pyrazine.

Coupling Reaction Mechanisms:

Reductive Amination: The mechanism of reductive amination between a ketone (3-quinuclidinone) and a secondary amine (N-benzylpiperazine) proceeds through the formation of an enamine intermediate. chemistrysteps.com The amine attacks the carbonyl carbon, followed by proton transfer to form a carbinolamine. Dehydration of the carbinolamine, often acid-catalyzed, leads to an iminium ion, which then deprotonates at an adjacent carbon to form the enamine. The reducing agent then reduces the enamine to the final tertiary amine. chemistrysteps.com

Nucleophilic Substitution: The reaction of a 3-halo- or 3-tosyloxyquinuclidine with N-benzylpiperazine would proceed via a bimolecular nucleophilic substitution (SN2) mechanism. viu.ca The nucleophilic nitrogen of N-benzylpiperazine attacks the electrophilic carbon at the 3-position of the quinuclidine ring, displacing the leaving group in a single concerted step. The stereochemistry at the 3-position would be inverted during this process.

Stereoselective Synthesis Approaches for this compound (if applicable)

The 3-position of the quinuclidine ring is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. Achieving a stereoselective synthesis would require the use of chiral starting materials or chiral reagents/catalysts.

One approach to a stereoselective synthesis would be the asymmetric reduction of 3-quinuclidinone to a specific enantiomer of 3-quinuclidinol. nih.govdntb.gov.ua This can be achieved using chiral reducing agents or through enzymatic reduction. researchgate.netjiangnan.edu.cn The resulting enantiomerically pure 3-quinuclidinol can then be converted to a chiral electrophile for the nucleophilic substitution reaction, which would proceed with inversion of configuration to yield a single enantiomer of the final product.

Alternatively, chiral resolution of racemic this compound could be performed using chiral acids to separate the two enantiomers.

Derivatization Strategies for this compound

Chemical Modifications of the Benzyl Moiety

The benzyl group of this compound offers a versatile handle for chemical modification to explore structure-activity relationships in a medicinal chemistry context.

Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions to introduce a variety of substituents. Common transformations include:

Nitration: Introduction of a nitro group, which can be further reduced to an amine.

Halogenation: Introduction of fluoro, chloro, bromo, or iodo substituents.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

These modifications can significantly alter the electronic and steric properties of the molecule.

Benzylic Functionalization: The benzylic methylene group is also amenable to functionalization. wikipedia.org For instance, oxidation can introduce a carbonyl group, and free-radical halogenation can introduce a handle for further nucleophilic substitution.

The following table summarizes some potential derivatization reactions of the benzyl moiety.

| Reaction | Reagents | Functional Group Introduced |

| Nitration | HNO₃/H₂SO₄ | -NO₂ |

| Bromination | Br₂/FeBr₃ | -Br |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | -COR |

| Benzylic Oxidation | KMnO₄ | -COOH (at benzylic position) |

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, which is a common practice in drug discovery to optimize pharmacological properties. nih.gov

Structural Variations at the Piperazine Nitrogen

The most versatile position for structural modification of this compound is the exocyclic nitrogen atom of the piperazine ring. The synthetic strategy typically involves the preparation of a common precursor, 3-(1-piperazinyl)quinuclidine, which can then be functionalized with a variety of substituents.

The synthesis of this key intermediate can be achieved through several pathways. One common method is the reductive amination of 3-quinuclidinone with piperazine. Another approach involves the deprotection of a protected precursor, such as a Boc-protected piperazinyl quinuclidine derivative, often using an acid like trifluoroacetic acid google.com.

Once 3-(1-piperazinyl)quinuclidine is obtained, it serves as a scaffold for introducing diverse functionalities at the N4 position of the piperazine ring. The benzyl group of the title compound is introduced via N-alkylation using a benzyl halide (e.g., benzyl bromide or chloride). This reaction is a standard nucleophilic substitution where the secondary amine of the piperazine attacks the electrophilic benzylic carbon. By replacing benzyl halide with other alkylating or acylating agents, a wide array of derivatives can be synthesized. General methods for such N-alkylation of piperazines often employ a base, such as potassium carbonate or triethylamine, in a suitable organic solvent like acetonitrile or dichloromethane to neutralize the acid generated during the reaction mdpi.com.

The table below illustrates potential structural variations achievable through the N-alkylation of the 3-(1-piperazinyl)quinuclidine intermediate.

| Reactant for N-Alkylation/Acylation | Resulting N4-Substituent | General Reaction Type |

|---|---|---|

| Benzyl Bromide | Benzyl | N-Alkylation |

| 4-Fluorobenzyl Chloride | 4-Fluorobenzyl | N-Alkylation |

| 2-Picolyl Chloride | Pyridin-2-ylmethyl | N-Alkylation |

| Cinnamyl Bromide | Cinnamyl | N-Alkylation |

| Acetyl Chloride | Acetyl | N-Acylation |

| Benzoyl Chloride | Benzoyl | N-Acylation |

Functionalization of the Quinuclidine Framework

Direct functionalization of the quinuclidine framework in this compound is chemically challenging due to the saturated and sterically hindered nature of the bicyclic cage structure. The carbon-hydrogen bonds of the quinuclidine skeleton are generally unreactive towards many chemical reagents.

Most synthetic strategies that yield functionalized quinuclidine derivatives build the desired functionality into the ring system at an earlier stage, prior to the attachment of the piperazine moiety. For instance, derivatives of 3-quinuclidinone or 3-quinuclidinol can be used as starting materials to introduce substituents on the quinuclidine ring google.com. Once the desired substituted quinuclidine core is synthesized, it can then be coupled with N-benzylpiperazine to yield the final target molecule with modifications on the quinuclidine framework.

While direct C-H functionalization of the quinuclidine ring is not commonly reported for this specific compound, theoretical pathways could include radical-based reactions under harsh conditions. However, such reactions would likely suffer from a lack of selectivity, leading to a mixture of products that would be difficult to separate and purify. Therefore, the predominant and more practical approach remains the use of pre-functionalized quinuclidine precursors.

Purification Techniques for Synthetic Intermediates and Final this compound

The purification of this compound and its synthetic intermediates is crucial for obtaining chemically pure material. The basic nature of the piperazine and quinuclidine nitrogens allows for specific purification strategies.

For Intermediates: Synthetic precursors, such as protected piperazinyl quinuclidines or N-alkylated piperazines, are often purified using standard laboratory techniques. Column chromatography on silica gel is a common method. The choice of eluent is critical and typically involves a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A gradient of increasing polarity is often employed to effectively separate the desired product from starting materials and byproducts. For basic compounds, it is common to add a small amount of a base, such as triethylamine or ammonia, to the eluent system to prevent peak tailing and improve separation on the acidic silica gel.

For the Final Compound: The final product, this compound, being a basic compound, can be purified as a free base or as a salt.

Free Base Purification: Purification of the free base is typically achieved through column chromatography on silica gel or basic alumina, using solvent systems such as dichloromethane/methanol or ethyl acetate/methanol, often with the addition of a small percentage of ammonium hydroxide to maintain basic conditions.

Salt Formation and Recrystallization: A highly effective method for purifying amines is through the formation of an acid addition salt. The crude basic product can be dissolved in a suitable solvent (e.g., ethanol, isopropanol (B130326), or acetone) and treated with an acid such as hydrochloric acid or acetic acid. This forms the corresponding salt (e.g., hydrochloride or diacetate), which is often a crystalline solid and may precipitate from the solution google.com. The precipitated salt can then be isolated by filtration and further purified by recrystallization from an appropriate solvent or solvent mixture. This technique is particularly effective at removing non-basic impurities. The pure free base can be regenerated by treating an aqueous solution of the salt with a base (e.g., sodium hydroxide or sodium carbonate) and extracting the product into an organic solvent.

The table below summarizes common purification techniques applicable to the target compound and its precursors.

| Compound Type | Purification Method | Typical Conditions/Reagents |

|---|---|---|

| Protected Intermediates (e.g., Boc-piperazinyl-quinuclidine) | Column Chromatography | Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate gradient |

| Free Base Final Product | Column Chromatography | Stationary Phase: Silica Gel; Eluent: Dichloromethane/Methanol/Ammonia mixture |

| Crude Basic Product | Salt Formation & Filtration | Solvent: Ethanol or Acetone; Acid: HCl or Acetic Acid |

| Purified Salt | Recrystallization | Solvent System: e.g., Methanol/Diethyl Ether or Ethanol/Water |

Advanced Computational and Theoretical Studies of 3 4 Benzyl 1 Piperazinyl Quinuclidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods allow for the precise calculation of molecular geometries, electronic properties, and the energetics of chemical reactions.

Density Functional Theory (DFT) Applications to 3-(4-Benzyl-1-piperazinyl)quinuclidine

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its optimized geometry, electronic properties, and spectroscopic signatures. Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed for accurate calculations on similar organic molecules. researchgate.netnih.gov

The geometry optimization process seeks the lowest energy conformation of the molecule. For this compound, this involves finding the most stable arrangement of the benzyl (B1604629) group relative to the piperazine (B1678402) ring and the orientation of the piperazine ring relative to the quinuclidine (B89598) core. The quinuclidine cage itself has a defined, rigid structure, but the piperazine ring can adopt different conformations, such as chair or boat forms, which DFT can energetically distinguish.

Key electronic properties derived from DFT calculations include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP map is particularly insightful, as it highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atoms are expected to be the most electron-rich centers. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties This table presents representative data that would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | -X.XXXX Hartrees | Thermodynamic stability of the molecule. |

| HOMO Energy | -Y.YY eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | +Z.ZZ eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | (Y+Z).ZZ eV | Indicates chemical reactivity and electronic excitation energy. mdpi.com |

| Dipole Moment | ~1-3 Debye | Measure of the overall polarity of the molecule. |

Conformational Analysis of this compound and its Derivatives

The biological activity of a molecule is intimately linked to its three-dimensional shape. Conformational analysis of this compound is essential to identify the low-energy shapes it can adopt. This molecule possesses several rotatable bonds, leading to a complex potential energy surface. The key degrees of freedom include the rotation of the benzyl group and the puckering of the piperazine ring.

Computational techniques, such as systematic or stochastic conformational searches using molecular mechanics force fields followed by DFT re-optimization of the lowest energy conformers, can map this landscape. nih.gov The piperazine ring typically prefers a chair conformation to minimize steric strain. The orientation of the large benzyl group and the quinuclidine substituent on the piperazine nitrogens can be either axial or equatorial. The equatorial positions are generally favored for bulky substituents to reduce 1,3-diaxial interactions. Furthermore, rotation around the C-N bond connecting the piperazine and quinuclidine moieties and the C-N bond of the benzyl group gives rise to different spatial arrangements.

Table 2: Representative Conformational States and Relative Energies This table illustrates hypothetical results from a conformational analysis, showing the relative stability of different conformers.

| Conformer | Piperazine Conformation | Key Dihedral Angle (τ) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | Chair | Quinuclidine(C)-N-C-C(benzyl) ≈ 180° (anti) | 0.00 |

| 2 | Chair | Quinuclidine(C)-N-C-C(benzyl) ≈ 60° (gauche) | +1.5 |

| 3 | Twist-Boat | - | +5.8 |

Prediction of Reaction Pathways and Transition States in this compound Synthesis

Computational chemistry can be used to model the synthesis of this compound, providing insights into reaction mechanisms and helping to optimize conditions. A plausible synthetic route involves the N-alkylation of a 3-(1-piperazinyl)quinuclidine precursor with a benzyl halide (e.g., benzyl bromide). nih.govnih.gov This reaction is a nucleophilic substitution (SN2) where the secondary amine of the piperazine ring attacks the benzylic carbon.

DFT calculations can be employed to model the entire reaction coordinate. This involves locating the geometries and energies of the reactants, the transition state (TS), and the products. mdpi.com The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy barrier of the reaction. Methods like the synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following algorithms are used to locate these transition states. arxiv.org By comparing the activation energies for competing reaction pathways, the most likely product can be predicted. For instance, calculations could confirm that N-alkylation at the piperazine nitrogen is energetically more favorable than at the more sterically hindered quinuclidine nitrogen.

Table 3: Hypothetical Energetics for the N-Benzylation Reaction Pathway This table outlines the kind of data generated when computationally modeling a reaction step, calculated at a DFT level.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Precursor + Benzyl Bromide) | 0.0 | Separated starting materials. |

| Transition State (TS) | +15.2 | Highest energy point along the reaction coordinate; partially formed C-N bond and partially broken C-Br bond. |

| Products (Target Compound + HBr) | -10.5 | Final products of the reaction step. |

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed electronic picture, it is computationally expensive for studying the dynamics of large systems over time. Molecular modeling, using classical mechanics, allows for the simulation of molecular motion and conformational flexibility, providing insights into how the molecule behaves in a biological environment.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how a molecule's conformation evolves over time. nih.gov For this compound, an MD simulation, typically performed in a periodic box of solvent (like water) to mimic physiological conditions, can reveal its dynamic behavior.

Table 4: Typical Parameters for an MD Simulation This table lists common settings for running an MD simulation on a small organic molecule like the one .

| Parameter | Typical Value/Setting |

|---|---|

| Force Field | GAFF2, OPLS-AA, or CHARMM |

| Solvent Model | TIP3P or SPC/E Water |

| System Size | ~10,000 atoms (molecule + solvent) |

| Temperature | 298 K or 310 K (NPT/NVT ensemble) |

| Pressure | 1 atm |

| Simulation Time | 100 - 500 nanoseconds |

| Time Step | 2 femtoseconds |

Force Field Development and Validation for this compound

The accuracy of MD simulations is entirely dependent on the quality of the force field used. A force field is a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. uiuc.edu While general-purpose force fields like GAFF (General Amber Force Field) exist for organic molecules, they may lack accurate parameters for novel or unusual chemical moieties. mdpi.com

For a molecule like this compound, it may be necessary to develop and validate specific parameters to ensure the simulation is physically realistic. The parameterization process typically involves:

Partial Charge Calculation: Atomic partial charges are derived from quantum mechanical calculations (e.g., using the RESP or AM1-BCC methods) to accurately model the electrostatic interactions. mdpi.com

Bonded Parameter Derivation: Force constants for bond stretching and angle bending are often obtained by fitting to vibrational frequencies calculated with DFT. uiuc.edu

Torsional Parameter Fitting: Dihedral angle parameters, which govern conformational preferences, are the most critical and challenging to derive. They are typically fitted to reproduce the potential energy surface for the rotation around specific bonds, as calculated by high-level quantum mechanics.

Once developed, the new force field parameters must be validated by running simulations and comparing the results against experimental data or high-level QM calculations, ensuring that properties like conformational energies and population distributions are correctly reproduced. nih.gov

Table 5: Essential Force Field Components for Parameterization This table breaks down the key energy terms in a classical force field that require parameterization.

| Energy Term | Functional Form (Example) | Parameters to Derive |

|---|---|---|

| Bond Stretching | ½k(r - r₀)² | Force constant (k), equilibrium distance (r₀) |

| Angle Bending | ½k(θ - θ₀)² | Force constant (k), equilibrium angle (θ₀) |

| Torsional (Dihedral) | Σ Vₙ[1 + cos(nφ - δ)] | Barrier height (Vₙ), periodicity (n), phase (δ) |

| Non-bonded (van der Waals) | Lennard-Jones Potential | Well depth (ε), van der Waals radius (σ) |

| Non-bonded (Electrostatic) | Coulomb's Law | Atomic partial charges (q) |

Ligand-Based Computational Approaches involving this compound

Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown or when researchers aim to understand the common chemical features among a series of active molecules. csmres.co.uk These approaches utilize the structure of this compound and related active compounds to build predictive models.

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. csmres.co.ukdovepress.com For classes of compounds including the piperazine and quinuclidine scaffolds, pharmacophore models are crucial for virtual screening and designing new chemical entities. researchgate.net

Research on structurally related piperidine (B6355638)/piperazine-based compounds targeting receptors like the sigma-1 receptor (σ1R) has led to the development of well-defined pharmacophore models. nih.govnih.gov These models are directly relevant to this compound due to its shared structural motifs. The general pharmacophore for this class of ligands typically consists of a central basic amine site, which is positively ionizable at physiological pH, flanked by two hydrophobic domains. nih.gov In the case of this compound, the piperazine nitrogen serves as the positive ionizable feature, while the benzyl group and the bulky quinuclidine cage fulfill the roles of the primary and secondary hydrophobic groups, respectively. nih.gov The precise spatial relationship between these features is critical for optimal receptor interaction.

Table 1: Key Pharmacophoric Features for this compound and Related Ligands

| Pharmacophoric Feature | Corresponding Molecular Moiety | Role in Binding |

|---|---|---|

| Positive Ionizable Center | Protonated Piperazine Nitrogen | Forms crucial salt bridge or cation-π interactions with acidic residues (e.g., Asp, Glu) or aromatic residues in the binding site. nih.gov |

| Primary Hydrophobic Group | Benzyl Moiety | Engages in hydrophobic or π-stacking interactions within a hydrophobic pocket of the target receptor. nih.gov |

| Secondary Hydrophobic Group | Quinuclidine Cage | Provides steric bulk and further hydrophobic interactions, contributing to binding affinity and selectivity. |

| Hydrogen Bond Acceptor | Piperazine Nitrogens | Can accept hydrogen bonds from donor residues in the protein target. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. walisongo.ac.id These models allow for the prediction of the activity of novel, unsynthesized molecules. imist.ma While specific QSAR studies exclusively focused on this compound are not prominent, extensive QSAR analyses have been performed on various classes of piperazine derivatives, providing valuable insights. nih.govnih.govnih.gov

These studies typically employ 2D-QSAR or 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govarabjchem.org The process involves calculating a range of molecular descriptors that quantify physicochemical properties. The resulting models are validated statistically using parameters such as the correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive r² (pred_r²). nih.govnih.govresearchgate.net For piperazine derivatives, key descriptors often include:

Steric Fields : Describing the shape and bulk of the molecule. Studies on piperazine derivatives have shown that steric factors are significantly correlated with antagonistic effects. nih.gov

Electrostatic Fields : Representing the distribution of charge. Electrostatic properties are also frequently found to be critical for the biological activity of piperazine compounds. nih.gov

Lipophilicity (slogP) : Measuring the molecule's affinity for fatty environments. In some series of piperazinyl derivatives, lipophilicity has been shown to be unfavorable for inhibitory activity, suggesting a need for a balanced polarity. nih.gov

Topological and Electronic Descriptors : Such as atomic charge, dipole moment, and connectivity indices, which can influence how the molecule fits and interacts with its target. walisongo.ac.idnih.gov

Table 2: Common QSAR Descriptors and Their Significance for Piperazine Derivatives

| Descriptor Type | Example | General Influence on Activity | Reference |

|---|---|---|---|

| Steric | CoMFA/CoMSIA Steric Fields | Bulk and shape are critical; moderate bulk in certain positions can enhance activity while being detrimental in others. | nih.govarabjchem.org |

| Electrostatic | CoMFA/CoMSIA Electrostatic Fields | Charge distribution is highly correlated with activity; electronegative potential is often favored near certain functional groups. | nih.govarabjchem.org |

| Lipophilicity | SlogP | Can be positively or negatively correlated depending on the target; a balance is often required for optimal activity and bioavailability. | nih.gov |

| Electronic | Dipole Moment, HOMO/LUMO energies | Influence the strength and nature of polar interactions with the receptor. | nih.gov |

Target-Based Computational Approaches for Molecular Interactions of this compound

Target-based methods utilize the known 3D structure of a macromolecular target, such as a protein or enzyme, to predict how a ligand will bind and interact. mdpi.com This approach offers a detailed view of the specific molecular interactions that stabilize the ligand-receptor complex.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.netresearchgate.net For this compound, docking studies are performed against plausible biological targets to elucidate its binding mode. Based on the activities of analogous compounds, likely targets include sigma receptors (σ1R and σ2R) and acetylcholinesterase (AChE). nih.govresearchgate.net

Sigma Receptors (S1R) : Docking studies of piperazine and piperidine-based ligands into the S1R crystal structure show that these compounds typically assume a linear arrangement in the binding site. nih.gov The protonated piperazine nitrogen forms key polar interactions, such as a salt bridge with the acidic residue Glutamic acid 172 (Glu172), while the benzyl and quinuclidine moieties fit into adjacent hydrophobic pockets. A crucial π-cation interaction between the charged nitrogen and an aromatic residue like Phenylalanine 107 (Phe107) is also frequently observed. nih.gov

Acetylcholinesterase (AChE) : AChE features a dual binding site: the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS). Docking studies of similar benzylpiperazine derivatives suggest a dual-binding mode where the core of the ligand binds to the CAS, while the arylpiperazine fragment, such as the benzylpiperazine moiety, is positioned within the PAS. researchgate.net

Table 3: Potential Protein Targets and Key Binding Site Residues for this compound

| Potential Protein Target | Key Interacting Residues in Binding Site | Predicted Binding Location of Benzylpiperazine Moiety | Reference |

|---|---|---|---|

| Sigma-1 Receptor (S1R) | Glu172, Asp126, Tyr103, Phe107 | Forms salt bridge with Glu172/Asp126 and π-cation interaction with Phe107. | nih.govcsic.es |

| Acetylcholinesterase (AChE) | Trp286, Tyr341, Tyr72 (PAS residues) | Occupies the Peripheral Anionic Site (PAS). | researchgate.net |

| c-Kit Tyrosine Kinase | Val603 (and other active site residues) | The piperazinyl core can interact within the catalytic cavity. | semanticscholar.org |

Following molecular docking, binding energy calculations are performed to estimate the binding affinity of the ligand for the target, typically expressed in kcal/mol. biorxiv.org These calculations, while approximate, are invaluable for ranking potential ligands. Docking studies of related benzylpiperidine compounds in sigma receptors have reported strong binding energies, with scores around -11 to -12 kcal/mol. csic.es

An interaction fingerprint provides a detailed summary of the non-covalent interactions between the ligand and the protein. For this compound, the fingerprint is dominated by a combination of polar and non-polar contacts.

Ionic and Polar Interactions : The protonated piperazine nitrogen is a key anchor, forming strong electrostatic interactions. This includes salt bridges with negatively charged residues like Aspartic acid (Asp) and Glutamic acid (Glu), and hydrogen bonds. nih.govcsic.es

π-Interactions : The aromatic benzyl ring contributes significantly through various π-interactions. These can include π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site, and π-cation interactions between the aromatic ring and a positively charged residue or, more commonly, between a positively charged nitrogen and an aromatic ring (e.g., with Phe107 in S1R). nih.gov

Hydrophobic Interactions : The aliphatic quinuclidine cage and the benzyl group engage in extensive hydrophobic (van der Waals) interactions with non-polar residues, which is a major driving force for binding.

Table 4: Predicted Interaction Fingerprint for this compound in a Target Binding Site (e.g., S1R)

| Interaction Type | Ligand Feature Involved | Potential Protein Residue Partner | Reference |

|---|---|---|---|

| Salt Bridge / Ionic Bond | Protonated Piperazine Nitrogen | Aspartic Acid (Asp), Glutamic Acid (Glu) | nih.gov |

| Hydrogen Bond | Piperazine Nitrogen (as acceptor/donor) | Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | nih.gov |

| π-Cation Interaction | Protonated Piperazine Nitrogen | Phenylalanine (Phe), Tyrosine (Tyr) | nih.gov |

| π-Anion Interaction | Benzyl Ring | Aspartic Acid (Asp), Glutamic Acid (Glu) | csic.es |

| Hydrophobic / van der Waals | Benzyl Ring, Quinuclidine Cage | Leucine (Leu), Isoleucine (Ile), Valine (Val), Methionine (Met) | csic.es |

Molecular and Cellular Mechanism Investigations of 3 4 Benzyl 1 Piperazinyl Quinuclidine

In Vitro Binding Profiling of 3-(4-Benzyl-1-piperazinyl)quinuclidine with Receptors and Enzymes

Receptor Subtype Selectivity and Affinity Analysis (e.g., Muscarinic, Nicotinic, Sigma)

No published data is available on the in vitro binding affinity and selectivity of this compound for muscarinic, nicotinic, sigma, or any other receptor subtypes. To determine this, radioligand binding assays would need to be performed where the compound's ability to displace known selective radiolabeled ligands from these receptors is measured.

Enzyme Inhibition Kinetics and Characterization (e.g., Cholinesterases)

There is no information in the public domain regarding the inhibitory activity of this compound against enzymes such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Enzyme inhibition assays would be necessary to determine the IC50 values and the kinetics of inhibition (e.g., competitive, non-competitive).

Ion Channel Modulation Mechanisms

The effects of this compound on the function of various ion channels have not been reported. Electrophysiological studies, such as patch-clamp experiments on cells expressing specific ion channels, would be required to investigate any potential modulatory activity.

Cellular Mechanistic Studies of this compound

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Without initial data on its primary molecular targets, the intracellular signaling pathways modulated by this compound remain unknown. Once a target is identified, further studies could investigate downstream effects on second messengers (e.g., cAMP, Ca2+), protein phosphorylation cascades, and gene expression.

Target Engagement in Cellular Contexts

There are no published studies demonstrating the engagement of this compound with its potential biological targets within a cellular environment. Techniques like the cellular thermal shift assay (CETSA) or the use of fluorescently labeled derivatives could be employed to confirm target engagement in living cells.

Information regarding the chemical compound this compound is not available in the public domain.

Extensive searches for research data, including high-throughput screening for novel cellular modulations and detailed research findings related to "this compound," have yielded no specific results for this compound. The scientific literature readily available through public search engines does not appear to contain studies focused on this particular molecule.

Therefore, it is not possible to provide an article on the "Molecular and Cellular Mechanism Investigations of this compound" with a focus on "High-Throughput Screening for Novel Cellular Modulations" as requested, due to the absence of published research on this specific chemical entity.

No data tables or research findings for "this compound" could be located.

Structure Activity Relationship Sar Studies of 3 4 Benzyl 1 Piperazinyl Quinuclidine Analogs

Impact of Substitutions on the Benzyl (B1604629) Moiety on Molecular Interactions

The benzyl group of 3-(4-benzyl-1-piperazinyl)quinuclidine plays a crucial role in its interaction with biological targets, often fitting into a hydrophobic pocket of the receptor or enzyme. The nature and position of substituents on the phenyl ring of this moiety can significantly modulate binding affinity and selectivity.

Research on analogous compounds has demonstrated that substitutions on the benzyl ring can have a profound effect. For instance, in a series of N-benzyl piperidine (B6355638) derivatives, the introduction of substituents at the ortho and meta positions of the benzyl ring led to a wide range of affinities for monoamine transporters. researchgate.net Specifically, a 2-trifluoromethyl substituent was found to induce allosteric modulation at the serotonin (B10506) transporter (SERT). researchgate.net This suggests that steric and electronic properties of the substituent are critical.

In another study on N-benzyl protected quinuclidine (B89598) esters, the introduction of a bromine atom or a methyl group in the meta or para position of the benzyl moiety resulted in a notable improvement in stereoselectivity during enzymatic hydrolysis. nih.gov This indicates that even subtle changes to the benzyl group can influence how the entire molecule is recognized by a biological system.

The following table summarizes the general impact of benzyl moiety substitutions on the activity of related compounds, providing insights into potential modifications for this compound.

| Substitution Position | Substituent Type | Observed Effect on Related Compounds | Potential Implication for this compound |

| para | Electron-withdrawing (e.g., -Br) | Improved stereoselectivity in enzymatic reactions. nih.gov | May enhance target-specific interactions. |

| para | Electron-donating (e.g., -CH₃) | Improved stereoselectivity in enzymatic reactions. nih.gov | Could increase binding affinity through hydrophobic interactions. |

| meta | Electron-withdrawing (e.g., -Br) | Lowered stereoselectivity compared to para-substitution in some cases. nih.gov | Positional changes are critical for optimal interaction. |

| ortho | Bulky group (e.g., -CF₃) | Can induce allosteric modulation. researchgate.net | May alter the binding mode from competitive to allosteric. |

It is evident that both the electronic nature and the position of the substituent on the benzyl ring are key determinants of biological activity. For this compound analogs, exploring a diverse range of substituents on the benzyl moiety would be a critical step in optimizing their pharmacological profile.

Influence of Piperazine (B1678402) Ring Modifications on Binding and Mechanism

The piperazine ring in this compound acts as a central scaffold, connecting the benzyl group and the quinuclidine moiety. Its conformational flexibility and the basicity of its nitrogen atoms are important for binding. Modifications to this ring can significantly alter the compound's properties.

Studies on nucleozin (B1677030) analogs, which feature a piperazine ring, have highlighted its importance for anti-influenza activity. Replacing the piperazine ring with a more flexible ethylenediamine (B42938) group resulted in less active compounds, underscoring the need for the conformational constraint provided by the piperazine ring. researchgate.netplos.org Conversely, introducing a more rigid bicyclic system like 2,5-diazabicyclo[2.2.1]heptane (DBH) in place of piperazine has been suggested to enhance binding ability due to the rigidity of the bicycle. researchgate.netplos.org

In the context of tyrosinase inhibitors, piperazine amides have been investigated, and their structure-activity relationships have been explored. nih.gov The basicity of the piperazine nitrogens, which can be protonated at physiological pH, often facilitates crucial ionic interactions with acidic residues in the target's active site.

The table below illustrates how modifications to the piperazine ring in similar compounds can affect their activity.

| Modification | Effect on Related Compounds | Potential Implication for this compound |

| Replacement with a flexible linker (e.g., ethylenediamine) | Decreased activity. researchgate.netplos.org | The constrained conformation of the piperazine is likely important for activity. |

| Replacement with a rigid bicyclic system (e.g., DBH) | Potentially enhanced binding. researchgate.netplos.org | A more rigid analog may exhibit improved potency and selectivity. |

| Substitution on the piperazine ring | Can modulate binding affinity and selectivity. researchgate.net | Introduction of small alkyl groups could probe for additional binding pockets. |

These findings suggest that while the piperazine ring is a favorable scaffold, its replacement with other cyclic diamines or the introduction of substituents on the ring itself are viable strategies for modulating the activity of this compound analogs.

Effect of Quinuclidine Scaffold Alterations on Target Engagement

The quinuclidine scaffold is a rigid, bicyclic amine that imparts a specific three-dimensional structure to the molecule. Its rigidity can be advantageous for binding, as it reduces the entropic penalty upon binding to a receptor. The nitrogen atom of the quinuclidine is basic and can participate in ionic interactions.

In studies of P2Y14 receptor antagonists, the quinuclidine moiety was found to constrain the piperidine ring of a lead compound into a boat conformation. researchgate.net This suggests that the receptor has a high tolerance for different conformations of the six-membered ring. However, the rigid nature of the quinuclidine itself is a key feature.

Alterations to the quinuclidine scaffold, such as changing the ring size or introducing substituents, would be expected to have a significant impact on target engagement. For instance, expanding or contracting the bicyclic system would alter the spatial relationship between the piperazine moiety and the quinuclidine nitrogen.

The following table outlines potential alterations to the quinuclidine scaffold and their likely effects.

| Alteration | Predicted Effect | Rationale |

| Ring expansion (e.g., to isoquinuclidine) | May alter binding affinity. researchgate.net | Changes the geometry and distance between key interaction points. |

| Introduction of substituents | Could probe for additional binding interactions. | Substituents could form new hydrogen bonds or van der Waals interactions. |

| Replacement with a non-bicyclic, constrained ring system | May decrease affinity. | The specific 3D orientation provided by the quinuclidine is likely important. |

The quinuclidine scaffold is a defining feature of this compound, and any modifications to this part of the molecule would need to be carefully considered to maintain or enhance target engagement.

Stereochemical Implications for Structure-Activity Relationships

The 3-position of the quinuclidine ring is a chiral center, meaning that this compound can exist as two enantiomers, (R) and (S). It is well-established in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities.

In a study involving the enzymatic resolution of quinuclidin-3-ol esters, it was confirmed that the (R)-enantiomers were much better substrates for butyrylcholinesterase than the (S)-enantiomers. nih.gov This highlights the stereospecificity of biological targets. The introduction of substituents on the N-benzyl protecting group further enhanced this stereoselectivity. nih.gov

For this compound, it is highly probable that one enantiomer will exhibit significantly greater potency or a different pharmacological profile than the other. The spatial arrangement of the piperazinyl group relative to the quinuclidine nitrogen and the rest of the molecule will be critical for optimal interaction with its biological target.

The development of stereoselective syntheses to obtain optically pure (R)- and (S)-enantiomers of this compound would be essential for a thorough SAR investigation. This would allow for the determination of the eutomer (the more active enantiomer) and the distomer (the less active enantiomer), providing valuable insights into the topology of the binding site.

Development of SAR Models for this compound Analogues

The development of quantitative structure-activity relationship (QSAR) models can be a powerful tool to predict the biological activity of novel analogs and to guide the design of more potent compounds. These models use statistical methods to correlate variations in the chemical structure of a series of compounds with their measured biological activity.

For a class of compounds like this compound analogs, a QSAR model could be developed by synthesizing a library of compounds with systematic variations in the benzyl, piperazine, and quinuclidine moieties. The biological activity of these compounds would then be determined in a relevant assay.

In a study of nucleozin analogs, a QSAR model was successfully developed to predict their anti-influenza activity. researchgate.net This model, along with the synthetic route, was deemed useful for the further development of analogs. researchgate.net Similarly, for a series of piperazine/piperidine amides as tyrosinase inhibitors, molecular docking studies were used to rationalize the observed SAR and to understand the key interactions in the enzyme's active site. nih.gov

A typical QSAR study for this compound analogs would involve the following steps:

Data Set Generation: Synthesis and biological testing of a diverse set of analogs.

Descriptor Calculation: Calculation of various molecular descriptors for each analog, such as electronic, steric, hydrophobic, and topological properties.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Rigorous validation of the model to ensure its predictive power.

Such a model could provide quantitative insights into which structural features are most important for activity and could be used to prioritize the synthesis of new, potentially more potent analogs.

Advanced Research Methodologies Applied to 3 4 Benzyl 1 Piperazinyl Quinuclidine

Spectroscopic Techniques for Elucidating Molecular Interactions

The interaction of small molecules like 3-(4-benzyl-1-piperazinyl)quinuclidine with macromolecular targets, such as proteins, is fundamental to its potential biological activity. Advanced spectroscopic methods provide detailed insights into these non-covalent interactions at a molecular level.

Advanced NMR for Ligand-Protein Interactions:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the binding of ligands to proteins in solution, mimicking physiological conditions. nih.gov For a compound like this compound, several NMR techniques can be employed to characterize its interaction with a target protein.

Chemical Shift Perturbation (CSP): This is a widely used protein-observed NMR method. By recording a 2D NMR spectrum (typically a ¹H-¹⁵N HSQC) of an isotopically labeled protein in the absence and presence of the ligand, changes in the chemical shifts of specific amino acid residues upon ligand binding can be monitored. researchgate.net These perturbations identify the location of the binding site on the protein. While direct CSP studies on this compound are not publicly available, this technique is routinely used for analogous systems.

Saturation Transfer Difference (STD) NMR: This is a ligand-observed technique where the protein is selectively saturated with radiofrequency pulses. If the ligand binds to the protein, this saturation is transferred to the ligand, leading to a decrease in its signal intensity. The specific protons of the ligand that are in close contact with the protein can be identified, revealing the binding epitope of the molecule.

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This method also detects ligand binding by observing changes in the ligand's NMR signals. It relies on the transfer of magnetization from bulk water to the ligand via the protein.

These NMR methods are invaluable for confirming binding, determining binding affinities, and mapping the binding site, all of which are critical steps in the characterization of pharmacologically relevant molecules. nih.govplos.org

Cryo-Electron Microscopy (Cryo-EM) for Protein-Ligand Complexes:

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structure of large protein complexes. nih.gov While historically challenging for small proteins or for visualizing small molecule ligands, recent advancements have pushed the boundaries of this technique. nih.govbiorxiv.orgresearchgate.net

For a relatively small molecule like this compound, obtaining a high-resolution Cryo-EM structure of its complex with a protein target would depend significantly on the size of the protein. For large protein targets, Cryo-EM could potentially reveal the binding pose of the ligand in its binding pocket, providing crucial structural information for understanding its mechanism of action. pnas.org However, the molecular weight of the protein is a critical factor, with larger proteins being more amenable to high-resolution structure determination by Cryo-EM. nih.gov

X-ray Crystallography of this compound in Complex with Macromolecular Targets

X-ray crystallography is the gold standard for obtaining atomic-resolution three-dimensional structures of molecules, including protein-ligand complexes. nih.govnih.govlibretexts.org The process involves crystallizing the molecule of interest, in this case, the complex of this compound with its macromolecular target, and then diffracting X-rays off the crystal. mdpi.com

A crystal structure of a related compound, 3-[(4-benzyl-piperazin-1-yl)meth-yl]-5-(thio-phen-2-yl)-2,3-di-hydro-1,3,4-oxa-diazole-2-thione, has been determined, providing insights into the conformational preferences of the benzylpiperazine moiety. nih.gov In this structure, the piperazine (B1678402) ring adopts a chair conformation. nih.gov

To obtain a crystal structure of this compound in complex with a protein, researchers would typically employ co-crystallization techniques, where the protein and the ligand are mixed prior to crystallization, or soaking experiments, where a crystal of the protein is soaked in a solution containing the ligand. nih.gov A successful structure would unambiguously show the binding orientation of the ligand, the specific interactions it makes with the protein residues (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein upon ligand binding. This level of detail is invaluable for structure-based drug design efforts.

Advanced Chromatographic and Separation Techniques for Stereoisomers

The this compound molecule possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). As stereoisomers can have significantly different pharmacological properties, their separation and characterization are crucial.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation of stereoisomers. The use of a chiral stationary phase (CSP) is the key to this separation.

| Chiral Stationary Phase Type | Separation Principle | Applicability to Piperazine/Quinuclidine (B89598) Derivatives |

| Polysaccharide-based (e.g., Chiralpak, Chiralcel) | Based on the formation of transient diastereomeric complexes between the analyte and the chiral selector, which is a derivative of cellulose (B213188) or amylose. Interactions can include hydrogen bonding, dipole-dipole, and π-π interactions. | Highly effective for a broad range of chiral compounds, including those containing piperazine and quinuclidine moieties. jocpr.comunl.ptnih.gov |

| Pirkle-type (brush-type) | Relies on π-π interactions, hydrogen bonding, and steric hindrance between the analyte and the CSP, which typically contains a π-acidic or π-basic aromatic ring. | Can be effective for aromatic compounds like benzylpiperazine derivatives. |

| Protein-based | Utilizes the stereoselectivity of immobilized proteins (e.g., albumin, glycoprotein) to separate enantiomers. | Generally used for drug molecules and can be applicable depending on the specific interactions. |

| Macrocyclic glycopeptide (e.g., vancomycin, teicoplanin) | Offers a variety of interaction sites, including peptide linkages, aromatic rings, and sugar moieties, allowing for multiple chiral recognition mechanisms. | Effective for a wide range of polar and ionizable compounds. |

The choice of the mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for optimizing the separation. researchgate.netsielc.com The development of a robust HPLC method would allow for the analytical quantification of the stereoisomeric purity of a sample of this compound and for the preparative separation of the individual stereoisomers for further biological evaluation.

Future Directions and Unanswered Questions in the Research of 3 4 Benzyl 1 Piperazinyl Quinuclidine

Exploration of Undiscovered Chemical Reactivity Pathways

The chemical character of 3-(4-benzyl-1-piperazinyl)quinuclidine is defined by its three core components: the quinuclidine (B89598) cage, the piperazine (B1678402) ring, and the benzyl (B1604629) group. While the synthesis of such compounds is established, its potential for further functionalization and transformation remains largely unexplored.

Future research could focus on several key areas:

C-H Bond Functionalization: The selective functionalization of C-H bonds is a powerful tool in modern synthetic chemistry. nih.gov For this compound, this could involve the targeted modification of the benzyl ring or the aliphatic skeleton of the quinuclidine core. Quinuclidine itself has been used in photoredox catalysis to facilitate C(sp2)–H bond functionalization, suggesting the bicyclic cage is not inert and could participate in novel catalytic cycles. rsc.org Investigating the regioselectivity of such reactions could yield derivatives with novel properties.

Ring-Opening Reactions: The strained bicyclic system of the quinuclidine core and the piperazine ring could be susceptible to ring-opening reactions under specific conditions, such as with superacids or via reductive cleavage. nih.govfrontiersin.orgmdpi.com Exploring these pathways could lead to the synthesis of entirely new chemical scaffolds that are not accessible through traditional methods. Such reactions could unveil novel classes of aza-polycyclic compounds with unforeseen biological activities. nih.gov

Catalytic Activity: Quinuclidine and its derivatives are well-known for their use as catalysts and bases in organic reactions, such as the Baylis-Hillman reaction. acs.orgwikipedia.org The unique steric and electronic environment of this compound could be harnessed for new catalytic applications. Future studies could investigate its efficacy in promoting known reactions or in developing entirely new catalytic transformations.

A summary of potential reactivity pathways to be explored is presented in Table 1.

| Reactivity Pathway | Potential Research Question | Rationale Based on Related Structures | Potential Outcome |

| C-H Functionalization | Can the benzyl or quinuclidine C-H bonds be selectively functionalized using modern catalytic methods? | Quinuclidine can participate in photoredox catalysis; selective C-H activation is a frontier in synthesis. nih.govrsc.org | Access to novel, site-specifically modified derivatives with potentially altered pharmacological profiles. |

| Ring-Opening Chemistry | Under what conditions (e.g., reductive, oxidative, acidic) can the quinuclidine or piperazine rings be opened? | Bicyclic aziridinium (B1262131) ions and other strained rings undergo regio- and stereoselective ring-opening. frontiersin.orgmdpi.com | Generation of unique and complex polycyclic amine scaffolds for further development. |

| Novel Catalysis | Can this compound act as a catalyst for reactions beyond the standard Baylis-Hillman, leveraging its unique structure? | The basicity and steric bulk of quinuclidines are key to their catalytic activity. acs.orgwikipedia.org | Discovery of new catalytic systems for efficient chemical synthesis. |

Table 1: Potential Future Research in the Chemical Reactivity of this compound

Identification of Novel Molecular Targets for this compound

The structural motifs within this compound are present in numerous biologically active compounds, suggesting a high potential for interaction with various protein targets.

Known Target Classes: Quinuclidine derivatives are known to interact with cholinergic receptors, with some acting as anticholinergic agents. nih.gov For example, solifenacin (B1663824) and 3-quinuclidinyl benzilate are well-known antimuscarinics. wikipedia.org The benzylpiperazine moiety is a classic pharmacophore found in ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, and also sigma (σ) receptors. nih.govacs.orgresearchgate.netnih.gov The primary unanswered question is how the combination of these two moieties in a single molecule modulates affinity and selectivity for these and other targets.

In Silico Target Fishing: Computational approaches, often termed "target fishing," can predict potential protein targets for a small molecule by comparing its structure to libraries of compounds with known activities. nih.govmdpi.comnih.gov Applying these methods to this compound could rapidly generate a list of high-probability targets for subsequent experimental validation. Such methods can reveal unexpected polypharmacology, where a compound interacts with multiple targets, which can be advantageous for treating complex diseases. nih.govresearchgate.net

Phenotypic Screening: An alternative to target-based discovery is phenotypic screening, where the effect of a compound is observed in a cellular or organismal model of a disease without a priori knowledge of the target. Subsequent biochemical and genetic studies can then be used to de-orphanize the mechanism of action. Given the compound's structural complexity, it may possess novel activities discoverable through such unbiased screens.

Future research should prioritize a systematic screening of this compound against a panel of receptors, enzymes, and ion channels, particularly those implicated in neurological and psychiatric disorders.

| Potential Target Family | Rationale Based on Structural Moieties | Key Unanswered Question | Suggested Approach |

| Cholinergic Receptors | The quinuclidine core is a key feature of many anticholinergic drugs. wikipedia.orgnih.gov | Does the benzylpiperazine group alter affinity or selectivity for muscarinic vs. nicotinic receptor subtypes? | Radioligand binding assays and functional assays on a panel of cholinergic receptor subtypes. |

| Serotonin (5-HT) Receptors | Arylpiperazines are classic 5-HT receptor ligands. nih.gov | What is the affinity and functional activity (agonist, antagonist) at the diverse family of 5-HT receptors? | Screening against 5-HT1A, 5-HT2A, and other relevant serotonin receptors. |

| Dopamine Receptors | Benzylpiperazine has known dopaminergic activity. researchgate.net | How does the bulky quinuclidine substituent affect binding to D1-D5 receptor subtypes? | Competitive binding assays and second messenger functional assays. |

| Sigma (σ) Receptors | Many benzylpiperazine derivatives show high affinity for σ1 receptors. nih.govacs.org | Is this compound a high-affinity ligand for σ1 or σ2 receptors, and what is its functional effect? | In vitro binding assays for sigma receptors. |

Table 2: Potential Molecular Target Families for this compound

Theoretical Challenges and Refinements in Computational Studies

Computational chemistry offers powerful tools to predict the behavior of molecules, but this compound presents specific challenges that require sophisticated approaches.

Conformational Analysis: The molecule possesses significant conformational flexibility, particularly around the piperazine ring and the linkage to the benzyl group. The piperazine ring can adopt chair, boat, or twist-boat conformations, which can dramatically influence its interaction with a target protein. nih.gov Accurately modeling the energetic landscape of these conformers is crucial. Advanced molecular dynamics simulations are needed to understand the preferred solution-phase and receptor-bound conformations. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. ufms.br A key challenge is the computational cost of applying high-level quantum methods to a molecule of this size. Future studies could employ quantum mechanics/molecular mechanics (QM/MM) methods to study its interaction with a protein target, treating the ligand and the active site with high accuracy while the rest of the protein is modeled more simply. The development of more efficient quantum alchemy approaches could also allow for rapid virtual screening of derivatives. arxiv.org

Accurate Binding Affinity Prediction: Predicting the precise binding energy between a ligand and a target remains a "holy grail" of computational drug design. For this compound, this requires accurate modeling of solvation effects, protein flexibility, and entropic contributions. Refinements in force fields and the use of methods like free energy perturbation (FEP) will be necessary to achieve predictive accuracy that can reliably guide synthetic efforts. youtube.com

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully comprehend the biological impact of this compound, research must move beyond single-target interactions and embrace a systems-level perspective. The integration of various "omics" technologies provides a path to achieve this. ahajournals.orgnih.govspringernature.com

Transcriptomics: By measuring changes in messenger RNA (mRNA) levels in cells or tissues treated with the compound, researchers can identify entire gene networks and signaling pathways that are modulated. This can reveal the compound's mode of action even if its direct molecular target is unknown. researchgate.net

Proteomics and Metabolomics: Proteomics analyzes changes in the levels and post-translational modifications of proteins, while metabolomics measures shifts in small-molecule metabolites. nih.govnih.govaspect-analytics.com Integrating these datasets with transcriptomics can provide a comprehensive picture of the cellular response, from gene expression to protein function and metabolic output. nih.gov

Network Pharmacology: The data from multi-omics experiments can be used to construct interaction networks that connect the compound to specific proteins, pathways, and ultimately, a physiological phenotype. nih.gov This approach is particularly valuable for understanding the polypharmacology of a drug and for predicting potential off-target effects or opportunities for drug repurposing.

A hypothetical future study could involve treating a neuronal cell line with this compound and performing transcriptomic, proteomic, and metabolomic analyses. The integrated data could reveal, for example, that the compound not only engages a specific neurotransmitter receptor but also influences pathways related to cellular stress, energy metabolism, or synaptic plasticity, offering a much richer understanding of its potential therapeutic applications. researchgate.net

Q & A

Q. What steps mitigate risks in scaling up quinuclidine derivative synthesis for preclinical studies?

- Methodological Answer : Conduct safety assessments (e.g., DSC for exothermic reactions) and optimize solvent systems for scalability (e.g., replace chloroform with ethyl acetate). Pilot-scale reactions (1–10 g) should validate yield consistency and purity (>95% by HPLC) before kilogram-scale production .

Q. How can enantiomeric purity of this compound be maintained during long-term pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.